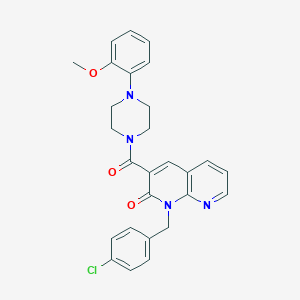
1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The piperazine ring is introduced via nucleophilic substitution reactions.
- Common reagents include piperazine derivatives and appropriate leaving groups on the naphthyridine core.
Attachment of the 4-chlorobenzyl and 2-methoxyphenyl Groups:
- These groups are typically introduced through alkylation or acylation reactions.
- Reagents such as 4-chlorobenzyl chloride and 2-methoxyphenyl acyl chloride are used under basic conditions to achieve the desired substitutions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Naphthyridine Core:
- Starting with a suitable naphthyridine precursor, such as 1,8-naphthyridine, the core structure is prepared through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in biological assays to understand its interaction with cellular targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety profiles.
Chemical Biology: It serves as a probe to study biological pathways and molecular mechanisms.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- 1-(4-chlorobenzyl)-3-(4-(2-methylphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring or the aromatic rings can significantly alter the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in binding affinity, selectivity, and overall biological activity.
- Chemical Reactivity: Different substituents can influence the compound’s reactivity in chemical reactions, affecting its synthesis and modification.
1-(4-chlorobenzyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one stands out due to its specific combination of substituents, which may confer unique biological and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-35-24-7-3-2-6-23(24)30-13-15-31(16-14-30)26(33)22-17-20-5-4-12-29-25(20)32(27(22)34)18-19-8-10-21(28)11-9-19/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBADVVTWENSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2597695.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)
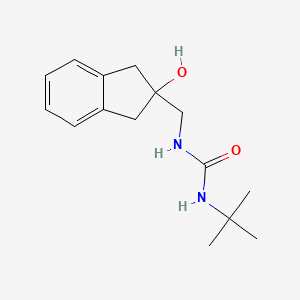
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B2597703.png)
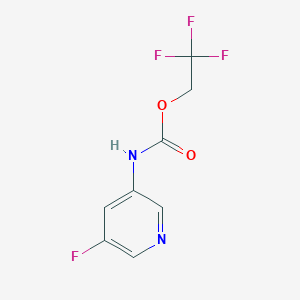
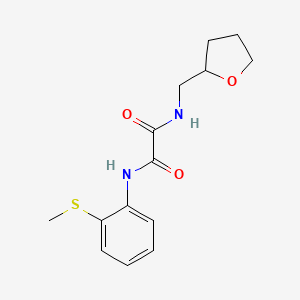

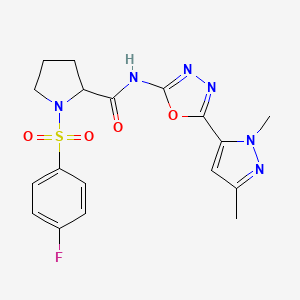
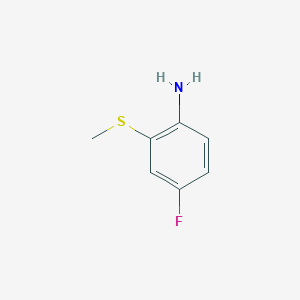
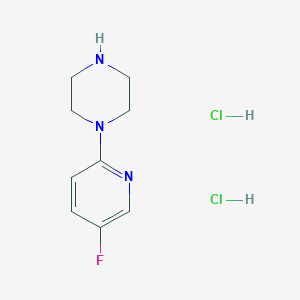
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2597712.png)
![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597716.png)
![(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2597717.png)
